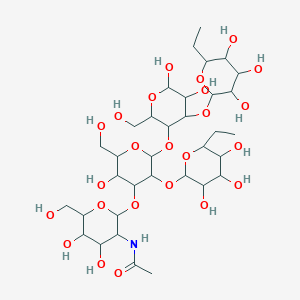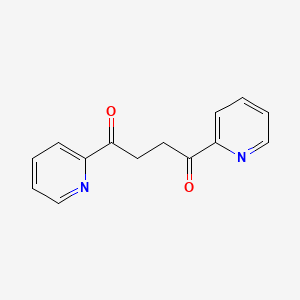
4-chloro-2,5-dimethoxy-Pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Chloro-2,5-dimethoxy-Pyridine is a heterocyclic aromatic compound with a pyridine ring substituted with chlorine and methoxy groups
准备方法
Synthetic Routes and Reaction Conditions: The preparation of 4-chloro-2,5-dimethoxy-Pyridine typically involves the chlorination and methoxylation of pyridine derivatives. One common method starts with maltol as a raw material, which undergoes a series of reactions including methylation, ammonification, chlorination, oxidation, methoxy substitution, hydroxymethylation, and secondary chlorination .
Industrial Production Methods: In industrial settings, the synthesis of this compound may involve optimized reaction conditions to maximize yield and purity. The use of catalysts and controlled reaction environments ensures efficient production. The process often includes steps such as solvent extraction, purification, and crystallization to obtain the final product.
化学反应分析
Types of Reactions: 4-Chloro-2,5-dimethoxy-Pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert it to different pyridine derivatives.
Substitution: The chlorine and methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles like amines or thiols can replace the chlorine atom under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can produce various functionalized pyridine derivatives.
科学研究应用
4-Chloro-2,5-dimethoxy-Pyridine has several applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of more complex heterocyclic compounds.
Biology: The compound can be used in the study of enzyme interactions and as a building block for bioactive molecules.
Industry: The compound is utilized in the production of agrochemicals and other industrial chemicals.
作用机制
The mechanism of action of 4-chloro-2,5-dimethoxy-Pyridine involves its interaction with specific molecular targets. For instance, in pharmaceutical applications, it may act by inhibiting certain enzymes or receptors, leading to therapeutic effects. The exact pathways and targets depend on the specific application and the structure of the derivative being studied.
相似化合物的比较
- 2-(Chloromethyl)-3,4-dimethoxypyridine
- 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine
- 4-Chloro-3-methoxy-2-methylpyridine
Comparison: 4-Chloro-2,5-dimethoxy-Pyridine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Compared to similar compounds, it may offer advantages in terms of stability, ease of synthesis, and versatility in forming derivatives.
属性
分子式 |
C7H8ClNO2 |
|---|---|
分子量 |
173.60 g/mol |
IUPAC 名称 |
4-chloro-2,5-dimethoxypyridine |
InChI |
InChI=1S/C7H8ClNO2/c1-10-6-4-9-7(11-2)3-5(6)8/h3-4H,1-2H3 |
InChI 键 |
HZWXFAVQAHXHFB-UHFFFAOYSA-N |
规范 SMILES |
COC1=NC=C(C(=C1)Cl)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


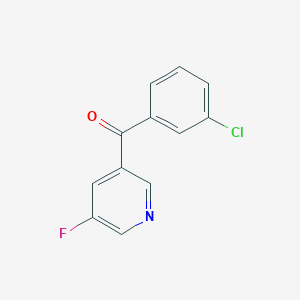

![tert-butyl N-[(1S,2R,3R,4S,5R)-5-amino-4-[(2S,3R,4S,5S,6R)-3,5-dihydroxy-6-(hydroxymethyl)-4-[(2,2,2-trifluoroacetyl)amino]oxan-2-yl]oxy-3-hydroxy-2-[(2R,3R,5S,6R)-5-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-6-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]oxan-2-yl]oxycyclohexyl]carbamate](/img/structure/B12079235.png)
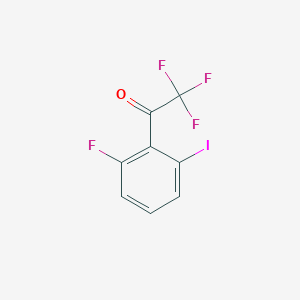
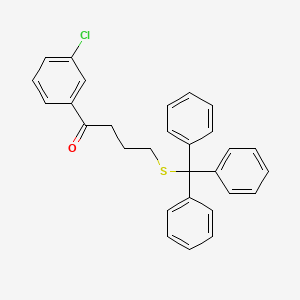
![1-(5-Fluoro-[1,1'-biphenyl]-3-yl)cyclopropanamine](/img/structure/B12079261.png)
![(5-Aminopentyl)[(3-fluorophenyl)methyl]methylamine](/img/structure/B12079262.png)

![[[2-(S-Methylsulfonimidoyl)ethoxy]methyl]benzene](/img/structure/B12079275.png)

